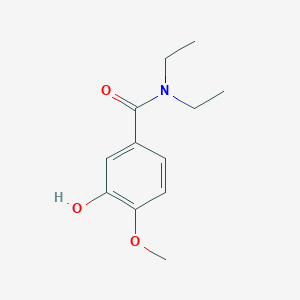

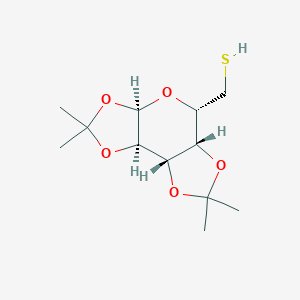

1,2:3,4-Diisopropyliden-6-deoxy-6-thio-alpha-D-galactopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

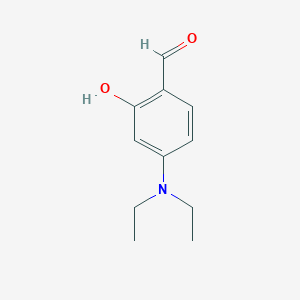

1,2:3,4-Diisopropyliden-6-deoxy-6-thio-alpha-D-galactopyranose, also known as DIPGAL, is a naturally occurring sugar molecule found in plants and animals. It has a wide range of applications in scientific research, including its use as a model compound for studying the biochemical and physiological effects of carbohydrates. DIPGAL has been used in numerous studies to investigate the mechanism of action of carbohydrates, as well as their biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis of Glycosides and Disaccharides

1,2:3,4-Diisopropyliden-6-deoxy-6-thio-alpha-D-galactopyranose is a versatile building block in the synthesis of glycosides and disaccharides. For example, it has been used in the stereocontrolled synthesis of 2-deoxy-galactopyranosides, demonstrating excellent α-selectivity and high stereoselectivity in creating 2-deoxy-β-glycosides. This selectivity is attributed to the isopropylidene acetal's influence on O-3 and O-4, combined with a sterically demanding silyl group on O-6, showcasing its utility in synthesizing complex saccharide structures such as trisaccharides containing both 2-deoxy α- and β-D-galactopyranosyl residues (Yang et al., 2018).

Building Blocks for Glycopeptide Libraries

The compound serves as a foundational element for developing glycopeptide libraries. Efficient O-acylation with readily available N-(Z-alpha-aminoacyl)benzotriazoles under microwave irradiation has yielded chiral sugars, highlighting its role in preparing O-(Z-alpha-aminoacyl) sugars. These derivatives, upon deprotection, offer a pathway towards diverse glycopeptide compositions (Katritzky et al., 2007).

Hydrolytically Stable Glycomimetics Synthesis

This chemical has been pivotal in creating non-glycosidic, hydrolytically stable glycomimetics. Through the Michael addition and subsequent synthetic transformations, researchers have developed disaccharides mimicking natural saccharide linkages but with enhanced stability, opening new avenues in carbohydrate mimetic research (Uhrig et al., 2007).

Antitubercular Agents

Galactopyranosyl amines and their derivatives, synthesized from d-galactose through intermediates involving this compound, have displayed antitubercular activity. This application demonstrates the compound's potential in medicinal chemistry for developing new therapeutic agents (de Almeida et al., 2007).

Asymmetric Oxidation of Thioglycosides

Research has shown that derivatives of this compound can undergo asymmetric oxidation to produce sulfoxides with significant diastereomeric excess. This process is crucial for synthesizing thioglycosides with specific configurations, which are valuable in creating enantiomerically pure compounds for pharmaceutical applications (Pestova et al., 2013).

Eigenschaften

IUPAC Name |

[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O5S/c1-11(2)14-7-6(5-18)13-10-9(8(7)15-11)16-12(3,4)17-10/h6-10,18H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGBVTQMMNRHMZ-SOYHJAILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CS)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)CS)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.